

Spectral Analysis of 1-Butanol, 3-(3-hydroxybutoxy)-: A Technical Guide

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Compound of Interest

Compound Name: 1-Butanol, 3-(3-hydroxybutoxy)-

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This technical guide provides a detailed spectral analysis of **1-Butanol, 3-(3-hydroxybutoxy)-**, a diol ether. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a robust reference for the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-Butanol, 3-(3-hydroxybutoxy)-**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.15	Doublet	6H	-CH ₃
~1.50-1.70	Multiplet	4H	-CH ₂ -CH ₂ OH and O-CH-CH ₂ -CH
~3.40-3.60	Multiplet	4H	-CH ₂ OH and -OCH-
~3.70-3.90	Multiplet	2H	-OCH-
Variable	Broad Singlet	2H	-OH

¹³C NMR (Carbon NMR) Spectrum (Predicted)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~23	Primary	-CH ₃
~38	Secondary	-CH ₂ -CH ₂ OH
~43	Secondary	O-CH-CH ₂ -CH
~60	Secondary	-CH ₂ OH
~70	Tertiary	-OCH-

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600-3200	Strong, Broad	O-H Stretch	Alcohol
2950-2850	Strong	C-H Stretch	Alkane
1470-1430	Medium	C-H Bend	Alkane
1150-1050	Strong	C-O Stretch	Ether and Alcohol

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M^+) at m/z 162, corresponding to the molecular weight of the compound ($C_8H_{18}O_3$).^[1] Key predicted fragmentation patterns are outlined below.

m/z	Ion Formula	Proposed Fragment
145	$[C_8H_{17}O_2]^+$	$[M - OH]^+$
129	$[C_8H_{17}O]^+$	$[M - H_2O - CH_3]^+$
117	$[C_6H_{13}O_2]^+$	$[M - C_2H_5O]^+$
101	$[C_5H_9O_2]^+$	Cleavage of the ether bond
87	$[C_5H_{11}O]^+$	Cleavage of the ether bond
73	$[C_4H_9O]^+$	Cleavage of the ether bond
59	$[C_3H_7O]^+$	$[CH(OH)CH_3]^+$
45	$[C_2H_5O]^+$	$[CH_2OH]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the analysis of **1-Butanol, 3-(3-hydroxybutoxy)-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra to elucidate the chemical structure.

Methodology:

- **Sample Preparation:** A sample of approximately 5-10 mg of **1-Butanol, 3-(3-hydroxybutoxy)-** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or D_2O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **1H NMR Acquisition:**

- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is used.
- Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample compartment.

- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

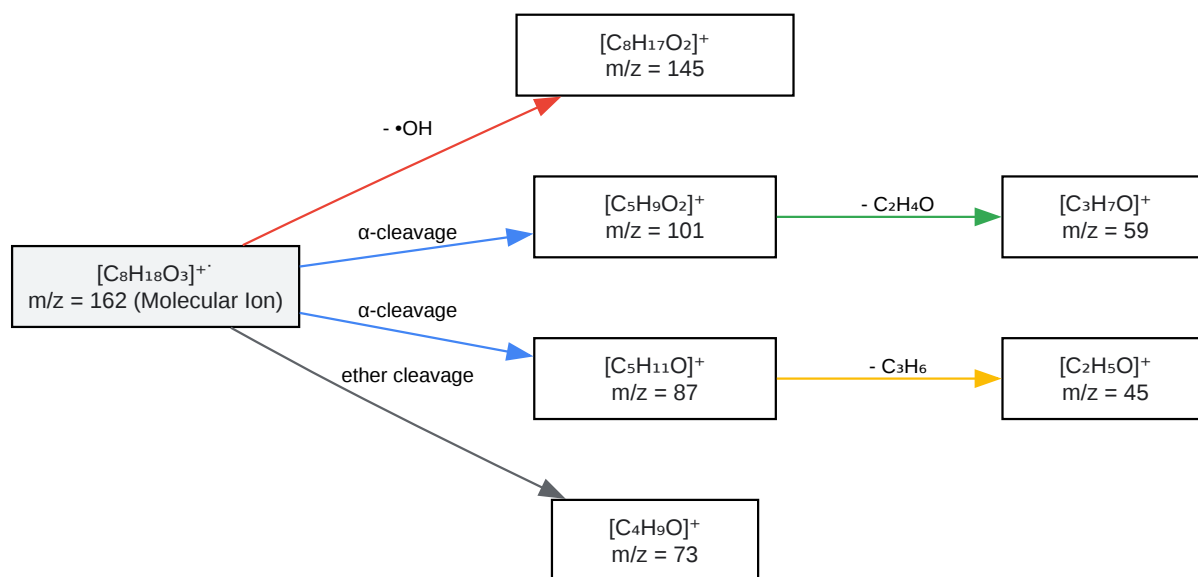
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

Visualization of Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of **1-Butanol, 3-(3-hydroxybutoxy)-** under electron ionization.



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Caption: Predicted ESI-MS fragmentation of **1-Butanol, 3-(3-hydroxybutoxy)-**.

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References

- 1. 1-Butanol, 3-(3-hydroxybutoxy)- | C₈H₁₈O₃ | CID 171694 - PubChem [pubchem.ncbi.nlm.nih.gov]
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